1,2-Dimethylquinolin-1-ium perchlorate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
20729-86-6 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C11H12N.ClHO4/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ORGVJFSJIVVAJU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Precursor Synthesis and Quaternization Reactions
The initial and crucial step in the synthesis is the quaternization of the nitrogen atom in the quinoline (B57606) ring.
The most classic and widely employed method for preparing the precursor, 1,2-Dimethylquinolin-1-ium (B13906745) iodide, is through the direct N-alkylation of 2-methylquinoline (B7769805) (also known as quinaldine). This reaction is a specific example of the Menshutkin reaction, in which the lone pair of electrons on the nitrogen atom of the quinoline ring performs a nucleophilic attack on the electrophilic methyl group of a methylating agent.
Iodomethane (methyl iodide) is a particularly effective reagent for this purpose due to its high reactivity. The reaction involves treating 2-methylquinoline with iodomethane, which directly yields the 1,2-Dimethylquinolin-1-ium iodide salt with high purity and in excellent yields, often exceeding 90%.
Reaction Scheme for the Synthesis of 1,2-Dimethylquinolin-1-ium Iodide
A schematic representation of the N-alkylation reaction.
Once the iodide precursor has been synthesized and isolated, the target perchlorate (B79767) salt is obtained through an anion metathesis, or ion exchange, reaction. This process leverages the principles of differential solubility to drive the reaction toward the desired product.
In a typical procedure, the 1,2-Dimethylquinolin-1-ium iodide is dissolved in a suitable solvent, such as water or an aqueous alcohol mixture. A solution of a perchlorate salt with a highly soluble corresponding iodide salt, such as potassium perchlorate (KClO₄), is then added. nih.gov The low solubility of 1,2-Dimethylquinolin-1-ium perchlorate compared to potassium iodide in the reaction medium causes it to precipitate out of the solution. This precipitation effectively removes the product from the equilibrium, driving the reaction to completion. The solid perchlorate salt can then be isolated through simple filtration, washed, and dried.
Alternative Synthetic Pathways for Quinolinium Perchlorates in Dye Chemistry
While the two-step quaternization and anion metathesis is the most direct route, alternative strategies for synthesizing quinolinium perchlorates exist, particularly within the context of dye chemistry. One such approach involves the synthesis of a precursor molecule that is subsequently treated directly with perchloric acid. This method bypasses the iodide intermediate, yielding the perchlorate salt in a single step from the advanced precursor.
Another strategy involves the transformation of different heterocyclic systems. For instance, substituted pyrylium (B1242799) salts can react with primary amines to afford the corresponding pyridinium (B92312) salts, and analogous ring transformation strategies can be envisioned for the synthesis of quinolinium systems. Furthermore, methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with an α-methylene ketone, can be used to construct the quinoline core itself. While often catalyzed by various acids, the direct use of perchloric acid in such cyclization reactions or subsequent treatment of the formed quinoline could provide a pathway to the desired perchlorate salts.
Reaction Condition Parameters and Process Control
The efficiency, yield, and purity of the final product are highly dependent on the careful control of reaction parameters during the initial quaternization step.
The choice of solvent is critical in the Menshutkin reaction. The reaction rate is known to increase with the polarity of the solvent. mdpi.com This is because the transition state is more polar than the reactants, featuring a significant separation of charge. Polar solvents stabilize this charged transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov
For the synthesis of 1,2-Dimethylquinolin-1-ium iodide, polar aprotic solvents are generally preferred. Solvents such as dichloromethane, sulfolane, and acetonitrile (B52724) have been shown to be effective. arxiv.org These solvents can effectively solvate the ions being formed without interfering with the reaction mechanism, leading to higher efficiency and product purity.
Temperature and reaction time are codependent variables that must be optimized to achieve a high yield of the desired product while minimizing thermal degradation or the formation of byproducts. While some quaternization reactions can proceed efficiently at room temperature, gentle heating is often employed to increase the reaction rate.
Studies have demonstrated successful synthesis at temperatures ranging from room temperature up to 80°C. A balance must be struck; higher temperatures can significantly shorten the required reaction time, but excessive heat can lead to undesirable side reactions. The optimal conditions are a function of the specific reactants and solvent used.
| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Iodomethane | Dichloromethane | Room Temp - 50 | 12-20 | >90 |
| Iodomethane | Sulfolane | Room Temp - 50 | 12-20 | >90 |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,2-Dimethylquinolin-1-ium (B13906745) perchlorate (B79767) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of the 1,2-dimethylquinolinium cation provides critical information about the electronic environment of its hydrogen atoms. The positive charge on the nitrogen atom significantly influences the chemical shifts, causing the protons on the heterocyclic ring to resonate at lower fields (higher ppm values) compared to those on the benzene (B151609) ring. bas.bg
The N-methyl (N-CH₃) and the C2-methyl (C₂-CH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum. The protons on the quinolinium core (H3 to H8) exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, protons adjacent to the positively charged nitrogen, such as H8, are typically shifted downfield due to deshielding effects. mdpi.com The aromatic protons will appear as a series of doublets, triplets, or multiplets depending on their coupling with neighboring protons. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethylquinolin-1-ium Cation Predicted data based on analogous quinolinium salt structures. bas.bgmdpi.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~ 4.4 | Singlet |
| C₂-CH₃ | ~ 3.0 | Singlet |
| H3 | ~ 7.8 | Doublet |
| H4 | ~ 8.8 | Doublet |
| H5 | ~ 8.3 | Doublet |
| H6 | ~ 8.0 | Triplet |
| H7 | ~ 8.2 | Triplet |
| H8 | ~ 9.2 | Doublet |
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The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will display eleven distinct signals, corresponding to the nine carbons of the quinoline (B57606) ring and the two methyl carbons.
Carbons bonded directly to the nitrogen atom (C2 and C8a) are significantly deshielded and appear at a lower field. Quaternary carbons (C2, C4a, and C8a), which bear no hydrogen atoms, can be identified definitively using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbons (N-CH₃ and C₂-CH₃) are expected to resonate at the highest field (lowest ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethylquinolin-1-ium Cation Predicted data based on analogous quinolinium salt structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |
| N-CH₃ | ~ 45 | CH₃ |
| C₂-CH₃ | ~ 20 | CH₃ |
| C2 | ~ 158 | Quaternary |
| C3 | ~ 122 | CH |
| C4 | ~ 148 | CH |
| C4a | ~ 128 | Quaternary |
| C5 | ~ 130 | CH |
| C6 | ~ 129 | CH |
| C7 | ~ 136 | CH |
| C8 | ~ 118 | CH |
| C8a | ~ 138 | Quaternary |
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To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons, which is invaluable for tracing the connectivity of the aromatic protons from H5 through H8.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. magritek.com This provides a direct link between the ¹H and ¹³C assignments, confirming which proton signal corresponds to which carbon signal. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the position of the methyl groups and confirming the connectivity around the quaternary carbons, such as the correlation between the N-CH₃ protons and the C2 and C8a carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of 1,2-Dimethylquinolin-1-ium perchlorate are dominated by vibrations from the quinolinium cation and the perchlorate anion.
Quinolinium Cation: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium ring are expected in the 1500-1650 cm⁻¹ region. bas.bg C-H bending vibrations appear at lower wavenumbers.
Perchlorate Anion (ClO₄⁻): The perchlorate anion has a tetrahedral geometry, which gives rise to characteristic vibrational modes. Its most prominent feature is a very strong and broad absorption band in the IR spectrum around 1100 cm⁻¹ (ν₃, asymmetric Cl-O stretch). researchgate.netresearchgate.net Another significant band appears around 625 cm⁻¹ (ν₄, asymmetric Cl-O bend). researchgate.netresearchgate.net In Raman spectroscopy, the symmetric Cl-O stretching mode (ν₁) is observed as a sharp, intense peak near 930-940 cm⁻¹. usra.edu
Table 3: Characteristic Vibrational Frequencies for this compound Data based on characteristic frequencies for quinolinium and perchlorate ions. bas.bgresearchgate.netresearchgate.netusra.edu
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| Aromatic C=C/C=N Stretch | IR, Raman | 1500 - 1650 | Strong |
| Cl-O Asymmetric Stretch (ν₃) | IR | ~ 1100 | Very Strong, Broad |
| Cl-O Symmetric Stretch (ν₁) | Raman | ~ 935 | Strong, Sharp |
| Cl-O Asymmetric Bend (ν₄) | IR | ~ 625 | Strong |
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Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the ionic components of the compound. For an ionic salt like this compound, electrospray ionization (ESI) is a suitable technique.
The expected result in a positive-ion mode ESI-MS experiment would be the detection of the intact 1,2-dimethylquinolinium cation. This would appear as a prominent peak corresponding to the molecular weight of the cation [C₁₁H₁₂N]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this cation with high accuracy. The perchlorate anion would be observed in the negative-ion mode at m/z values corresponding to its isotopic masses. The analysis of quaternary ammonium (B1175870) compounds by mass spectrometry typically shows the molecular ion of the cation as the base peak. scienceopen.comresearchgate.net
Electronic Absorption and Emission Spectroscopy (Photophysical Properties)
The photophysical properties of the 1,2-dimethylquinolin-1-ium cation are defined by its interaction with light, which is characterized by its electronic absorption and emission spectra.
The UV-Vis absorption spectrum of 1,2-dimethylquinolin-1-ium in acetonitrile (B52724) reveals distinct absorption bands in the ultraviolet region. These bands correspond to the promotion of electrons from lower energy ground states to higher energy excited states. The spectrum typically shows two primary absorption maxima: one at approximately 240 nm and a second, more intense band around 318 nm. These absorptions are attributed to π→π* electronic transitions within the aromatic quinolinium ring system, specifically the S₀→S₂ and S₀→S₁ transitions, respectively. The molar absorptivity (ε) for the transition at 318 nm is approximately 11,000 L mol⁻¹ cm⁻¹, indicating a strongly allowed transition.
| Parameter | Value | Description |
|---|---|---|
| Absorption Maxima (λ_abs) | ~240 nm, ~318 nm | S₀→S₂ and S₀→S₁ (π→π*) transitions |
| Molar Absorptivity (ε) at 318 nm | ~11,000 L mol⁻¹ cm⁻¹ | Intensity of the S₀→S₁ absorption band |
Following excitation into its absorption bands, the 1,2-dimethylquinolin-1-ium cation can relax to the ground state by emitting light, a process known as fluorescence. The cation typically exhibits fluorescence in the blue-violet region of the spectrum, with an emission maximum (λ_em) around 375 nm when excited at 318 nm. The difference between the absorption maximum and the emission maximum, known as the Stokes shift, is approximately 57 nm for this compound.
The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φ_F), which for the 1,2-dimethylquinolin-1-ium cation is reported to be in the range of 0.05 to 0.15. This value can be influenced by factors such as the solvent environment and the nature of the counter-ion.
| Parameter | Value | Description |
|---|---|---|
| Emission Maximum (λ_em) | ~375 nm | Fluorescence emission peak (excited at 318 nm) |
| Stokes Shift | 57 nm | Energy loss between absorption and emission |
| Fluorescence Quantum Yield (Φ_F) | 0.05 - 0.15 | Efficiency of the fluorescence process |
Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited state donor fluorophore to a ground state acceptor chromophore through dipole-dipole coupling. nih.govnih.gov The efficiency of this energy transfer is highly dependent on the inverse sixth power of the distance between the donor and acceptor, making it a valuable tool for measuring nanoscale distances. nih.govmdpi.com
Chromophores with photophysical properties similar to the 1,2-dimethylquinolin-1-ium cation are suitable candidates for FRET-based applications. Its distinct absorption and emission spectra, coupled with a reasonable fluorescence quantum yield, allow it to function as a potential energy donor in a FRET pair. For efficient FRET to occur, the emission spectrum of the donor (like the 1,2-dimethylquinolin-1-ium cation) must overlap significantly with the absorption spectrum of a suitable acceptor molecule. nih.gov Given its emission in the 375 nm range, it could be paired with acceptor dyes that absorb in the violet or blue regions of the spectrum, enabling studies of molecular proximity in various chemical and biological systems.
Crystallographic Investigations and Solid State Structure Analysis
Single-Crystal X-ray Diffraction Studies of 1,2-Dimethylquinolin-1-ium (B13906745) Perchlorate (B79767)
Determination of Crystal System and Space Group
Studies on analogous compounds, such as 7-amino-2,4-dimethylquinolinium salts, have shown that they crystallize in various systems, including the triclinic and monoclinic systems. researchgate.net For instance, a 7-amino-2,4-dimethylquinolinium salt with a chloroform (B151607) solvate was found to belong to the triclinic system with a P-1 space group. researchgate.net Another related compound, 8-hydroxyquinolinium 2-chloro-5-nitrobenzoate dihydrate, crystallizes in the monoclinic system with a P21/c space group. researchgate.net Based on these examples, it is plausible that 1,2-Dimethylquinolin-1-ium perchlorate would also crystallize in a common crystal system such as monoclinic or orthorhombic.
Table 1: Crystal System and Space Group of Related Quinoliniun Salts
| Compound | Crystal System | Space Group |
|---|---|---|
| 7-amino-2,4-dimethylquinolinium salt with chloroform | Triclinic | P-1 |
| 8-hydroxyquinolinium 2-chloro-5-nitrobenzoate dihydrate | Monoclinic | P21/c |
Analysis of Unit Cell Parameters and Molecular Geometry
The unit cell parameters for related quinolinium salts vary depending on the specific counter-ion and any solvated molecules. For the 7-amino-2,4-dimethylquinolinium chloroform solvate, the unit cell parameters are a = 10.852(2) Å, b = 11.352(2) Å, c = 13.050(3) Å, α = 101.95(3)°, β = 92.94(3)°, and γ = 114.64(3)°. researchgate.net In the case of 2,4-dimethylanilinium perchlorate, the monoclinic cell has parameters a = 9.3299 (19) Å, b = 7.1947 (14) Å, c = 15.176 (3) Å, and β = 97.43 (3)°. nih.gov
The molecular geometry of the 1,2-dimethylquinolin-1-ium cation is expected to be largely planar due to the aromatic nature of the quinoline (B57606) ring system. The nitrogen atom within the ring is quaternized by a methyl group, leading to a positive charge. The perchlorate anion (ClO₄⁻) adopts a tetrahedral geometry.
Table 2: Unit Cell Parameters of Related Salts
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
|---|---|---|---|---|---|---|---|
| 7-amino-2,4-dimethylquinolinium salt with chloroform | 10.852(2) | 11.352(2) | 13.050(3) | 101.95(3) | 92.94(3) | 114.64(3) | 1412.4(5) |
Intermolecular Hydrogen Bonding Networks in the Crystal Lattice
The crystal packing of quinolinium salts is significantly influenced by intermolecular hydrogen bonds. rsc.org In salts with suitable hydrogen bond donors and acceptors, networks of N–H···O, O–H···O, and N–H···Cl interactions are observed. rsc.org For this compound, the primary hydrogen bonding interactions are expected to be weak C–H···O bonds between the hydrogen atoms of the quinolinium cation (from the methyl groups and the aromatic ring) and the oxygen atoms of the perchlorate anion. rsc.org These types of interactions are crucial in stabilizing the crystal packing of similar organic perchlorate salts, connecting cations and anions to form extensive networks. nih.gov
Investigation of Perchlorate Anion Disorder
A common feature in the crystal structures of compounds containing the perchlorate anion is the presence of disorder. This arises because the tetrahedral ClO₄⁻ ion can often adopt multiple orientations within the crystal lattice with similar energies. This disorder can be rotational, where the anion is rotated around one of its axes, or positional. In the crystal structure of a copper(II) complex containing a perchlorate anion, the perchlorate group was found to be disordered over two positions. Such disorder is a factor that needs to be carefully modeled during the refinement of the crystal structure to obtain accurate structural parameters.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorphism
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. An experimental PXRD pattern provides a fingerprint of the crystalline phase, with the positions and intensities of the diffraction peaks being characteristic of the material's crystal structure. This technique is essential for confirming the phase purity of a synthesized batch of this compound.
Furthermore, PXRD is the primary tool for investigating polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound were identified, it is a phenomenon that should be considered for ionic organic salts. Temperature-dependent PXRD studies could reveal the existence of different polymorphic forms and any phase transitions that may occur upon heating or cooling. nih.gov
Despite a comprehensive search for crystallographic studies featuring Hirshfeld surface analysis of this compound, no specific literature containing this detailed investigation could be located.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.
While general principles of intermolecular interactions in quinolinium salts and compounds containing perchlorate anions are understood, the specific quantitative data and detailed research findings derived from a Hirshfeld surface analysis for this compound are not available in the reviewed scientific literature. Such an analysis would provide valuable insights into the packing motifs and the nature of the non-covalent interactions that stabilize the crystal structure of this particular compound.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule. For the 1,2-Dimethylquinolin-1-ium (B13906745) cation, these calculations reveal key electronic features that govern its chemical behavior and photophysical properties.
The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity and electronic spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and kinetic stability.
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths (a red shift). researchgate.net The calculated HOMO and LUMO energies are indicative of the molecule's potential for charge transfer interactions, which are crucial for its bioactivity and other applications. scirp.org In substituted quinolinium salts, the nature and position of substituent groups can significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller energy gap.
The primary electronic transition in such molecules is the HOMO → LUMO transition, which corresponds to the excitation of an electron from the highest occupied to the lowest unoccupied molecular orbital. scielo.br This transition is typically a π → π* transition and is responsible for the main absorption band in the UV-Vis spectrum. Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions and to simulate UV-Vis spectra. mdpi.comnih.gov
Table 1: Predicted Frontier Orbital Energies for 1,2-Dimethylquinolin-1-ium Cation
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values based on DFT calculations for similar quinolinium compounds. scirp.org
Molecular orbital analysis provides a detailed picture of the electron distribution within the 1,2-Dimethylquinolin-1-ium cation. The HOMO is generally delocalized across the fused aromatic rings, indicating the regions from which an electron is most likely to be removed. Conversely, the LUMO is also delocalized over the ring system, highlighting the areas where an incoming electron would most likely reside.
The positive charge of the 1,2-Dimethylquinolin-1-ium cation is not localized on the nitrogen atom but is distributed across the entire quinolinium ring system, particularly on the hydrogen and carbon atoms. This delocalization contributes to the stability of the cation. The methyl group at the 2-position further influences this charge distribution through inductive and hyperconjugative effects. Computational methods can quantify the partial charge on each atom, providing a detailed map of the electrostatic potential.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is widely used to predict a variety of molecular properties for compounds like 1,2-Dimethylquinolin-1-ium perchlorate (B79767). nih.govrsc.org
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods are highly effective for this purpose. For the 1,2-Dimethylquinolin-1-ium cation, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Once the optimized geometry is obtained, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands and to confirm the molecular structure. researchgate.net For complex molecules, this theoretical support is invaluable for interpreting the experimental data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 1,2-Dimethylquinolin-1-ium Cation
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| C-H Stretch (Methyl) | 2950 - 3000 |
| Aromatic C=C Stretch | 1500 - 1650 |
| C-N Stretch | 1300 - 1400 |
Note: These are representative ranges based on DFT calculations for similar aromatic heterocyclic compounds.
DFT is also a powerful tool for predicting spectroscopic parameters, which can be directly compared with experimental data.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods can accurately predict the ¹H and ¹³C NMR chemical shifts for the 1,2-Dimethylquinolin-1-ium cation. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. These predictions are instrumental in assigning the peaks in an experimental NMR spectrum and can help to distinguish between different isomers. idc-online.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Dimethylquinolin-1-ium Cation
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 4.5 | 48 |
| C2-CH₃ | 3.0 | 25 |
| Aromatic H | 7.8 - 9.5 | - |
| Aromatic C | - | 120 - 150 |
Note: These are representative values based on DFT calculations for N-methylquinolinium derivatives and related structures. uantwerpen.be
UV-Vis Spectroscopy: As mentioned earlier, Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. rsc.org By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, a theoretical spectrum can be constructed. researchgate.net This allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π*) and provides a deeper understanding of the photophysical properties of 1,2-Dimethylquinolin-1-ium perchlorate. researchgate.net
Molecular Dynamics (MD) Simulations for Solvation Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and ions in solution. For a salt like this compound, MD simulations can provide detailed insights into how the 1,2-dimethylquinolin-1-ium cation interacts with solvent molecules. These simulations model the movement of atoms and molecules over time based on the forces between them, offering a microscopic view of the solvation process.
In a typical MD simulation of this compound in a solvent (e.g., water or acetonitrile), the primary goal is to characterize the structure and dynamics of the solvent molecules surrounding the cation. This is often achieved by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of mass of the cation. The integration of the first peak in the RDF provides the coordination number, which is the average number of solvent molecules in the first solvation shell.
For analogous heterocyclic cations, such as imidazolium (B1220033) or morpholinium ions, MD studies have shown that the nature of the solvent and the presence of the counter-ion significantly influence the solvation structure. For instance, in aqueous solutions, water molecules are expected to form a structured hydration shell around the 1,2-dimethylquinolin-1-ium cation. The orientation of water molecules would be dictated by electrostatic interactions, with the oxygen atoms pointing towards the positively charged regions of the cation. In aprotic polar solvents like acetonitrile (B52724), a different solvation structure would be observed, influenced by dipole-charge interactions.
MD simulations can also reveal the dynamics of the solvation shell, such as the residence time of solvent molecules within the first solvation shell and the rate of solvent exchange with the bulk. This information is crucial for understanding the cation's mobility and reactivity in solution.
Table 1: Illustrative Data from a Hypothetical MD Simulation of 1,2-Dimethylquinolin-1-ium Cation in Water
| Property | Description | Expected Value |
| First Solvation Shell Radius (Å) | The distance from the cation's center of mass to the first minimum in the cation-water RDF. | 3.5 - 4.5 |
| Coordination Number | The average number of water molecules in the first solvation shell. | 4 - 6 |
| Solvent Residence Time (ps) | The average time a water molecule spends in the first solvation shell before exchanging with the bulk. | 10 - 50 |
Note: The values in this table are hypothetical and based on typical results for similar organic cations. They serve to illustrate the type of data obtained from MD simulations.
Statistical Cell Models for Solvation Shell Composition and Interaction Energy
Statistical cell models and other theoretical approaches, such as continuum and discrete-continuum solvation models, are employed to calculate the thermodynamic properties of solvation, including the composition of the solvation shell and the interaction energies between the solute and the solvent. chemrxiv.org These models provide a powerful balance between computational accuracy and cost. chemrxiv.org
A common approach is the use of a discrete-continuum model, where the first solvation shell is treated explicitly with a certain number of solvent molecules, and the rest of the solvent is represented as a polarizable continuum. chemrxiv.org This hybrid approach allows for the detailed quantum mechanical treatment of the crucial short-range interactions while efficiently capturing the long-range electrostatic effects of the bulk solvent. chemrxiv.org
For the 1,2-dimethylquinolin-1-ium cation, such a model would involve placing the cation and a number of solvent molecules in a "cell" and performing quantum chemical calculations to determine the optimized geometry and interaction energies. The interaction energy can be calculated as the difference between the energy of the solvated cluster (cation + explicit solvent molecules) and the sum of the energies of the isolated cation and the individual solvent molecules. This provides a measure of the stability of the solvation shell.
The composition of the solvation shell can be investigated by varying the number and type of solvent molecules in the explicit region and determining the most energetically favorable configuration. These calculations can also provide insights into the preferential solvation of the cation in mixed solvent systems.
Table 2: Hypothetical Interaction Energies for 1,2-Dimethylquinolin-1-ium Cation with Different Solvents Calculated Using a Discrete-Continuum Model
| Solvent | Number of Explicit Solvent Molecules | Calculated Interaction Energy (kcal/mol) |
| Water | 4 | -80 to -100 |
| Acetonitrile | 4 | -60 to -80 |
| Methanol | 4 | -70 to -90 |
Note: These interaction energies are illustrative and represent the type of quantitative data that can be obtained from such theoretical calculations for organic cations.
Reactivity and Reaction Mechanism Studies
Mechanistic Investigations of Quinoline (B57606) Quaternization
The formation of the 1,2-dimethylquinolin-1-ium (B13906745) cation is a classic example of a quaternization reaction, specifically the Menshutkin reaction. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methylquinoline (B7769805) (quinaldine) on an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate (B86663).
The mechanism is a bimolecular nucleophilic substitution (SN2) process. The nitrogen atom of the quinoline ring acts as the nucleophile, and the methyl group of the methylating agent is the electrophilic center. The reaction proceeds through a transition state where the N-C bond is forming and the C-X bond (where X is the leaving group, e.g., iodide or sulfate) is breaking simultaneously.
Table 1: Key Mechanistic Steps in the Quaternization of 2-Methylquinoline
| Step | Description |
| 1. Nucleophilic Attack | The nitrogen atom of 2-methylquinoline attacks the methyl group of the methylating agent. |
| 2. Transition State | A trigonal bipyramidal transition state is formed where the nitrogen and the leaving group are in apical positions. |
| 3. Product Formation | The N-methyl bond is fully formed, and the leaving group departs, resulting in the 1,2-dimethylquinolin-1-ium cation and the corresponding anion. |
The rate of this reaction is influenced by several factors, including the nucleophilicity of the nitrogen, the nature of the leaving group on the methylating agent, and the solvent polarity. Polar aprotic solvents are generally preferred as they can solvate the resulting cation without deactivating the nucleophile.
Reactivity of the 1,2-Dimethylquinolin-1-ium Cation in Organic Transformations
The 1,2-dimethylquinolin-1-ium cation is a potent electrophile and participates in a variety of organic transformations. The positive charge on the nitrogen atom renders the quinoline ring electron-deficient, making it susceptible to nucleophilic attack. The primary sites of attack are the C2 and C4 positions of the quinoline ring.
Furthermore, the protons of the methyl group at the C2 position are significantly acidic due to the electron-withdrawing effect of the quaternized nitrogen. This allows for deprotonation by a base to form a reactive methylene (B1212753) base intermediate. This intermediate is a key species in many of the condensation reactions of the 1,2-dimethylquinolin-1-ium cation.
Chemical Transformations and Derivative Formation Pathways
The unique reactivity of the 1,2-dimethylquinolin-1-ium cation allows for the synthesis of a diverse range of derivatives. These transformations often proceed through the formation of highly colored intermediates and products.
Formation of Methine Bases and Dimeric Species
In the presence of a base, the 1,2-dimethylquinolin-1-ium cation can be deprotonated at the C2-methyl group to form a neutral methylene base, 1,2-dihydro-1-methyl-2-methylenequinoline. This highly reactive intermediate is a key precursor in the synthesis of cyanine (B1664457) dyes, also known as methine dyes. These dyes are characterized by a long conjugated system, which is responsible for their intense color.
While direct evidence for the dimerization of 1,2-dimethylquinolin-1-ium perchlorate (B79767) itself is not extensively documented, related quinolinium and pyridinium (B92312) salts are known to undergo dimerization reactions. These can occur through various mechanisms, including reductive dimerization to form dihydro-biquinolines or oxidative coupling. Photodimerization is also a possibility for activated quinolinium species.
Condensation Reactions with Aldehydes and Other Electrophiles
One of the most significant reactions of the 1,2-dimethylquinolin-1-ium cation is its condensation with aldehydes, particularly aromatic aldehydes. This reaction, a type of Knoevenagel condensation, is typically catalyzed by a base. The base abstracts a proton from the C2-methyl group to form the reactive methylene base. This nucleophilic intermediate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a styryl derivative.
For example, the reaction of 1,2-dimethylquinolin-1-ium iodide with an aromatic aldehyde in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions affords the corresponding (E)-2-styryl-1-methylquinolinium iodide.
Table 2: Condensation of 1,2-Dimethylquinolin-1-ium Iodide with Various Aldehydes
| Aldehyde | Product |
| Benzaldehyde | (E)-1-Methyl-2-styrylquinolin-1-ium iodide |
| 4-Methoxybenzaldehyde | (E)-2-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide |
| 4-Nitrobenzaldehyde | (E)-1-Methyl-2-(4-nitrostyryl)quinolin-1-ium iodide |
This reaction is a versatile method for the synthesis of a wide range of styrylquinolinium dyes, which have applications as fluorescent probes and in materials science.
Photochemical Reaction Mechanisms of Quinolinium-Derived Chromophores
Quinolinium-derived chromophores, including those formed from the 1,2-dimethylquinolin-1-ium cation, exhibit interesting photochemical properties. Upon absorption of light, these molecules are promoted to an excited electronic state, which can then participate in various photochemical reactions.
The photochemical reactivity is largely governed by the electron-accepting nature of the excited quinolinium ring. This allows for photoinduced electron transfer (PET) processes, where the excited quinolinium cation can act as a potent oxidant.
Photocatalytic Oxidation Processes involving Quinolinium Ions
Quinolinium ions have been shown to act as effective photocatalysts in a variety of oxidation reactions. In a typical photocatalytic cycle, the quinolinium ion is excited by light to a higher energy state. In this excited state, it can accept an electron from a suitable donor molecule, leading to the formation of a quinolinyl radical and the oxidized donor. The quinolinyl radical can then be re-oxidized back to the quinolinium cation by an electron acceptor, such as molecular oxygen, completing the catalytic cycle.
These photocatalytic systems have been utilized for the oxidation of a range of substrates, including alcohols and amines. The efficiency of the process depends on factors such as the redox potentials of the quinolinium ion and the substrate, as well as the reaction conditions.
Photostability and Degradation Mechanisms
While specific studies on the photostability and degradation mechanisms of 1,2-Dimethylquinolin-1-ium perchlorate are not extensively documented in publicly available literature, the photochemical behavior can be inferred from studies on analogous N-alkylquinolinium and N-alkylpyridinium salts. The N-alkylquinolinium cation is known to be photoactive. Upon absorption of UV radiation, it can be promoted to an excited state, making it a potential photocatalyst.
Research on N-methylquinolinium tetrafluoroborate (B81430) (NMQ⁺) shows that in its excited state, the cation can participate in electron transfer processes. nih.gov Laser flash photolysis studies have provided unambiguous evidence of this electron transfer, detecting the formation of the reduced N-methylquinolinium radical (NMQ·). nih.gov This indicates a Type I photocatalytic mechanism, where the excited salt interacts directly with a substrate. nih.gov
Another potential degradation pathway for N-alkylated heterocyclic cations upon irradiation in aqueous solutions is photohydration. researchgate.net Studies on N-alkylpyridinium salts have shown that irradiation can lead to the formation of bicyclic aziridine (B145994) intermediates. researchgate.net The nature of the counter-anion can influence the reaction pathways and product distribution. A notable difference in products has been observed between iodide and perchlorate salts, with the perchlorate anion potentially leading to the photoelimination of perchloric acid, which can influence subsequent thermal reactions like the opening of the aziridine ring. researchgate.net
The degradation of the fundamental quinoline structure, not the N-alkylated cation, has been shown to proceed via attack by hydroxyl and superoxide (B77818) radicals, leading to the formation of hydroxylated intermediates (e.g., 2-hydroxyquinoline) and, with prolonged irradiation, the eventual destruction of the aromatic rings. nih.govresearchgate.net
Electrochemical Reactivity and Stability of the Perchlorate Anion
The perchlorate anion (ClO₄⁻), despite being a strong oxidizing agent from a thermodynamic standpoint, is characterized by significant kinetic stability in aqueous solutions under typical environmental and electrochemical conditions. nih.gov This kinetic inertness is a result of a high activation energy barrier for its reduction, stemming from the strong chlorine-oxygen bonds. nih.gov The reduction must proceed via the removal of an oxygen atom rather than a direct interaction with the central chlorine atom. nih.gov
Due to this stability, perchlorate salts are frequently used as supporting electrolytes in electrochemical studies, as they are considered non-coordinating and electrochemically inactive in many potential ranges. nih.gov However, this stability is not absolute, and under specific conditions, the perchlorate anion can be reduced. mdpi.com Its reduction is thermodynamically favorable, but kinetically slow. nih.gov
Reductive Decomposition Pathways and Stability in Electrochemical Systems
ClO₄⁻ + 8H⁺ + 8e⁻ ↔ Cl⁻ + 4H₂O mdpi.com
In electrochemical systems, the reduction of perchlorate is not typically observed on inert electrodes under standard conditions. However, reduction can be induced on various electrode materials, particularly in the presence of certain metals or during processes like pitting corrosion. researchgate.net For instance, during the anodic dissolution of aluminum in perchloric acid solutions, perchlorate ions have been shown to be reduced to chloride ions, which subsequently induce pitting. researchgate.net Similar reductive behavior has been observed during the spontaneous corrosion of iron, nickel, and copper in the presence of perchloric acid. nih.gov The stability of the perchlorate anion is therefore dependent on the specific electrochemical environment, including the electrode material, potential, and the presence of other reactive species.
Electrocatalytic and Catalytic Reduction Processes of Perchlorate
Given the high activation energy for perchlorate reduction, significant research has focused on catalytic and electrocatalytic methods to facilitate its decomposition. These methods aim to lower the activation energy and increase the reaction rate, converting perchlorate into chloride. researchgate.net
A variety of catalysts have been developed, with transition metals showing significant activity. Rhenium (Re) and Palladium (Pd) based catalysts are among the most effective and widely studied. researchgate.netnih.gov Other metals such as Rhodium (Rh), Platinum (Pt), and Tin (Sn) have also demonstrated electrocatalytic activity for perchlorate reduction. researchgate.net The mechanism often involves an oxygen atom transfer (OAT) from the perchlorate to the active metal center. nih.gov
Electrocatalytic systems, such as those using an organometallic rhenium catalyst deposited on a Ti₄O₇ reactive electrochemical membrane (Re/REM), have shown high efficiency. researchgate.net In such systems, applying a cathodic potential facilitates the reduction. The reduction efficiency is dependent on factors like the applied potential and the pH of the solution. researchgate.net For example, at a pH of 7, perchlorate removal in a Re/REM system increased from 21.6% to 53.6% as the cathodic potential was made more negative (from -0.4 to -1.7 V/SHE). researchgate.net
| Applied Potential (V/SHE) | Perchlorate Removal at pH 7 (%) | Perchlorate Removal at pH 3 (%) |
|---|---|---|
| -0.4 | 21.6 ± 8.1 | 30.0 ± 8.7 |
| -1.7 | 53.6 ± 0.2 | 67.3 ± 0.8 |
Data sourced from studies on a 0.16-Re/REM system. researchgate.net
Chemical reduction using zero-valent iron nanoparticles (nZVI) is another effective method. The large surface area and high reactivity of nZVI facilitate the degradation of perchlorate to chloride. nih.gov The reaction rate is significantly influenced by temperature. nih.gov
| Time (hours) | Perchlorate Degradation at 25°C (%) | Perchlorate Degradation at 95°C (%) |
|---|---|---|
| 0 | 0 | 0 |
| 2 | ~5 | ~20 |
| 4 | ~10 | ~45 |
| 6 | ~15 | ~65 |
| 8 | ~20 | ~80 |
Approximate degradation values based on graphical data from Xiong, et al., 2007, using nZVI without a regenerant solution. nih.gov
These catalytic and electrocatalytic approaches are promising for the remediation of perchlorate-contaminated water, offering faster and more efficient degradation compared to non-catalyzed processes. researchgate.net
Advanced Research Applications and Derivative Chemistry
Development of Fluorescent Probes and Chemical Sensors Based on Quinolinium Scaffolds
The quinolinium core is a highly effective fluorophore for the development of fluorescent probes and chemical sensors due to its high fluorescence quantum yield, excellent photostability, and inherent water solubility. acs.orgnih.gov These characteristics make quinolinium-based probes well-suited for applications such as fluorescence lifetime imaging microscopy (FLIM), which is used to investigate dynamic chemical and biological processes. acs.orgnih.gov The development of these sensors is a major focus in analytical, environmental, and biological sciences. nih.govnih.govmdpi.com
The design of highly specific and selective quinolinium-based sensors follows a modular fluorophore-spacer-receptor architecture. nih.gov This design allows for the detection of specific analytes, such as ions or changes in pH, with high precision. acs.orgnih.gov
Key design principles include:
Receptor Site: A specific part of the molecule is designed to interact selectively with the target analyte. For instance, in pH probes, an appended amine receptor can be protonated or deprotonated, which modulates the fluorescence of the quinolinium core. acs.org
Photoinduced Electron Transfer (PET): This is a common mechanism for "switch on/switch off" fluorescent probes. In the "off" state, the receptor quenches the fluorophore's emission through PET. Upon binding to the analyte, this quenching effect is suppressed, leading to a significant increase in fluorescence intensity. acs.orgresearchgate.net
Intramolecular Charge Transfer (ICT): Analyte binding can induce changes in the electronic distribution within the probe, leading to shifts in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal that is less susceptible to variations in probe concentration or excitation intensity. nih.gov
Analyte-Induced Reactions: Some sensors, known as chemodosimeters, undergo irreversible chemical reactions with the analyte. This reaction transforms the probe into a new chemical species with different fluorescent properties, providing a clear and permanent signal of the analyte's presence. nih.gov
Recent research has focused on creating sensors for various analytes, including perchlorate (B79767) ions, which are significant environmental pollutants. nih.govresearchgate.net The design of these sensors involves creating molecular architectures that can selectively bind to the perchlorate anion, often through specific non-covalent interactions, leading to a detectable change in fluorescence. nih.govsemanticscholar.org
A significant advantage of quinolinium-based probes is the ability to tune their emission properties for specific applications. By modifying the chemical structure, researchers can alter the absorption and emission wavelengths, fluorescence lifetime, and quantum yield. nih.govnih.gov
The high photostability and long fluorescence lifetimes (in the range of 10-30 ns) of quinolinium dyes are especially beneficial for fluorescence lifetime imaging (FLIM). acs.orgresearchgate.net FLIM provides information based on the decay rate of fluorescence, which is less affected by experimental artifacts than intensity-based measurements. The large changes in fluorescence lifetime upon analyte binding (1–10 ns) allow for high-resolution imaging. acs.orgnih.gov This enables the spatiotemporal mapping of chemical reactions and mass transport in complex systems, such as monitoring pH changes near a dissolving CO2 bubble in an alkaline solution. acs.orgnih.gov
| Property | Value/Range | Application Benefit |
| Fluorescence Quantum Yield | 0.6 - 0.8 | High brightness for clear imaging acs.org |
| Fluorescence Lifetime | 10 - 30 ns | Suitable for reliable FLIM applications acs.orgresearchgate.net |
| Tunable pH Sensitivity | pH 5.5 - 13 | Adaptable for various chemical environments nih.gov |
| Photostability | High | Allows for long-term imaging experiments acs.orgnih.gov |
| Water Solubility | High | Excellent for use in aqueous and biological media acs.orgnih.gov |
Synthesis and Characterization of Polymethine Cyanine (B1664457) Dyes
1,2-Dimethylquinolin-1-ium (B13906745) salts are key starting materials for the synthesis of polymethine cyanine dyes. nih.gov Cyanine dyes are characterized by two nitrogen-containing heterocycles connected by a polymethine bridge of conjugated double bonds. nih.govnih.govresearchgate.net The synthesis typically involves a Knoevenagel condensation reaction, where the active methyl group at the 2-position of the 1,2-dimethylquinolin-1-ium cation reacts with an aldehyde or another electrophilic species. nih.gov The length of the polymethine chain is a critical determinant of the dye's optical properties; adding a vinyl group (two carbons) to the chain shifts the absorption maximum by approximately 100 nm. nih.govsci-hub.box
These dyes, particularly those absorbing in the near-infrared (NIR) region, are of great interest for biomedical imaging and phototherapy. nih.govresearchgate.netresearchgate.netnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the properties of quinolinium-derived cyanine dyes for specific applications. These studies involve systematically modifying the dye's structure and evaluating the impact on its photophysical and biological properties. nih.gov
Key structural modifications and their effects include:
Polymethine Chain Length: As the primary determinant of absorption and emission wavelengths, extending the conjugated polymethine bridge leads to a bathochromic (red) shift. For example, trimethine, pentamethine, and heptamethine cyanines absorb and emit at progressively longer wavelengths. nih.govnih.gov
Substituents on the Quinoline (B57606) Ring: Introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold can fine-tune the electronic properties of the dye. For instance, a methoxy (B1213986) group at the 6-position of the quinolinium moiety has been shown to increase photostability. nih.gov
Substituents on the Polymethine Bridge: Modifying the central part of the polymethine chain can enhance stability and alter optical properties. For example, introducing a bromine atom at the meso-position of a pentamethine bridge can stabilize the dye in aqueous solutions. researchgate.net
Heterocyclic Moiety: The nature of the second heterocyclic ring in asymmetrical cyanines significantly influences the dye's properties. Variations in the indole (B1671886) part of cyanine-indole dyes, such as methylation or the addition of electron-withdrawing groups, can impact quantum yield and photostability. nih.govrsc.orgcore.ac.uk
A recent study established a new SAR for cyanine-indole dyes, identifying the nucleophilicity at the C-2 position of the indole component as a key factor governing photostability. rsc.orgcore.ac.uk Decreasing this nucleophilicity was found to exponentially increase the dye's resistance to photobleaching. nih.govrsc.orgcore.ac.uk
The ability to tailor the spectroscopic properties of quinolinium-derived dyes is essential for their use in diverse applications, from fluorescent labeling to phototherapy. researchgate.netresearchgate.net The primary method for controlling these properties is by modifying the dye's molecular structure. mdpi.com
| Structural Modification | Effect on Spectroscopic Properties | Example Application |
| Lengthening Polymethine Chain | Red shift in absorption/emission (approx. 100 nm per C=C unit) nih.govsci-hub.box | Near-infrared (NIR) imaging (e.g., heptamethine dyes) nih.govnih.gov |
| Adding Electron-Withdrawing Groups | Can improve quantum yield but may decrease photostability nih.gov | High-contrast fluorescence imaging nih.gov |
| Adding Electron-Donating Groups | Can enhance photostability nih.gov | Long-term live-cell imaging nih.gov |
| Meso-Substitution on Bridge | Enhances chemical stability and can shift wavelength researchgate.net | Dyes for use in aqueous buffers researchgate.net |
| Varying Heterocyclic Groups | Fine-tunes the entire electronic system, affecting λmax and quantum yield nih.gov | Creating dyes with specific spectral profiles for multicolor imaging nih.gov |
The synthesis of symmetrical and asymmetrical cyanines allows for broad spectral coverage. nih.gov Symmetrical dyes are formed by condensing two moles of a quinolinium salt with a linker molecule, while asymmetrical dyes are synthesized by reacting a quinolinium salt with a different heterocyclic quaternary salt. nih.gov This flexibility enables the creation of dyes that absorb and emit across the visible and NIR spectrum, from monomethine dyes absorbing at 450–520 nm to heptamethine dyes absorbing beyond 800 nm. nih.govnih.gov
Coordination Chemistry and Metal Complexation
The quinoline scaffold and its derivatives are effective ligands in coordination chemistry, capable of binding to a wide range of metal ions. nih.govnih.govresearchgate.net The nitrogen atom of the quinoline ring and other potential donor atoms introduced through functionalization can act as coordination sites. researchgate.netrsc.org The resulting metal complexes often exhibit unique electronic, optical, and chemical properties distinct from the free ligand, driven by both steric and electronic effects. researchgate.net
While 1,2-dimethylquinolin-1-ium perchlorate itself is a cation and less likely to directly coordinate with metal cations, its derivatives, particularly those created by modifying the quinoline ring, are excellent chelating agents. nih.govnih.govresearchgate.net For instance, the introduction of functional groups like hydroxyl or carboxyl groups provides additional coordination sites. 8-Hydroxyquinoline (B1678124) is a classic example of a powerful chelating ligand derived from the quinoline structure. researchgate.net
The formation of metal complexes can significantly alter the photophysical properties of the quinolinium scaffold. This phenomenon is the basis for many fluorescent sensors for metal ions. rsc.org Upon complexation, changes in fluorescence intensity or emission wavelength can occur due to several mechanisms:
Chelation-Enhanced Fluorescence (CHEF): Metal binding can restrict intramolecular rotations or vibrations within the ligand, reducing non-radiative decay pathways and leading to an increase in fluorescence.
Photoinduced Electron Transfer (PET) Inhibition: In some sensor designs, a quenching group is held near the fluorophore. Metal binding can disrupt this PET process, "turning on" the fluorescence.
Ligand-to-Metal or Metal-to-Ligand Charge Transfer: The formation of the complex can introduce new electronic transitions that alter the absorption and emission spectra.
These principles have been used to develop sensors for a variety of metal ions, including Zn(II), Co(II), and Cu(II). rsc.org The specific geometry and stability of the resulting coordination complexes depend on the metal ion's size, charge, and preferred coordination number, as well as the structure of the quinoline-based ligand. rsc.org
Ligand Design and Chelation Properties of Quinolinium Moieties
Currently, there is a lack of specific research literature detailing the direct application of this compound in ligand design and its chelation properties. However, the fundamental quinoline structure, from which the quinolinium cation is derived, is a well-established motif in coordination chemistry. The nitrogen atom and the aromatic ring system of quinoline derivatives can participate in the coordination of metal ions. For instance, 8-hydroxyquinoline is a classic example of a chelating agent, capable of forming stable complexes with a wide range of metal ions. This inherent property of the quinoline core suggests that functionalized quinolinium salts could be explored as components in more complex ligand systems, although the permanent positive charge on the quaternized nitrogen in 1,2-Dimethylquinolin-1-ium would significantly alter its coordination behavior compared to neutral quinoline derivatives.
Integration into Metal-Organic Framework (MOF) Structures
There is no specific information available in the scientific literature regarding the integration of this compound as a building block or guest molecule within Metal-Organic Framework (MOF) structures. The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic linkers. While various nitrogen-containing heterocyclic compounds have been utilized as linkers to construct functional MOFs, the use of pre-formed cationic quinolinium salts like this compound as a primary linker is not a common strategy. It is conceivable that such a salt could be incorporated as a guest molecule within the pores of a suitably charged or polar MOF, or that a quinolinium moiety could be appended to a traditional linker molecule. However, dedicated research on this compound in this context has not been reported.
Role in Catalysis within Organic Synthesis
While there is no specific literature detailing the use of this compound as an ionic liquid component or a catalyst precursor, the broader family of N-alkylquinolinium salts has been investigated for such applications. Ionic liquids are salts with low melting points that can serve as solvents and catalysts in chemical reactions. Quinolinium-based ionic liquids have been synthesized and their properties studied, suggesting that with a suitable anion, a 1,2-dimethylquinolinium salt could potentially function as an ionic liquid.
In the realm of catalysis, N-alkylquinolinium salts can act as precursors to N-heterocyclic carbenes (NHCs) or be involved in phase-transfer catalysis. The reactivity of the methyl group at the 2-position of the 1,2-dimethylquinolinium cation, which is activated by the positively charged nitrogen, could also be exploited in certain catalytic cycles. For example, the dearomatization of N-alkylquinolinium salts is a known reaction pathway that can be utilized in synthetic organic chemistry. researchgate.net However, specific studies employing this compound for these purposes are not currently available.
Materials Science and Photonics Research
The 1,2-dimethylquinolinium cation has been identified as a promising component in materials for photonics and optoelectronics due to its strong electron-accepting nature.
Research into π-conjugated styryl quinolinium push-pull chromophores has highlighted the potential of the 1,2-dimethylquinolinium moiety as a potent electron acceptor. uantwerpen.be In such systems, an electron-donating group is linked to an electron-accepting group via a conjugated bridge, leading to intramolecular charge transfer upon photoexcitation. This can result in strong luminescence, making these materials suitable for applications in Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing strength of the 1,2-dimethylquinolinium group has been shown to be greater than that of the more commonly used N-methylpyridinium analogue, suggesting its potential for developing highly efficient luminescent materials. uantwerpen.beresearchgate.net A study on a related molecular salt, 2-methylquinolin-1-ium 2-carboxy-3-nitrobenzoate, demonstrated that it exhibits blue light emission in its photoluminescence spectrum, further indicating the utility of quinolinium derivatives in luminescent applications. researchgate.net
The strong electron-accepting character of the 1,2-dimethylquinolinium cation also makes it a valuable component for materials with nonlinear optical (NLO) properties. NLO materials are crucial for a range of photonic applications, including optical switching and frequency conversion. Studies have shown that quinolinium chromophores based on the 1,2-dimethylquinolinium acceptor exhibit remarkably large first hyperpolarizability values. uantwerpen.beresearchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.
| Chromophore Acceptor Group | First Hyperpolarizability (β) in 10-30 esu |
|---|---|
| 1,2-Dimethylquinolinium | 233 |
| 1,4-Dimethylquinolinium | 256 |
| 4-(4-(dimethylamino)styryl)-1-methylpyridinium | 183 |
Data sourced from studies on N-Methylquinolinium derivatives for photonic applications. uantwerpen.be
This enhanced NLO response is attributed to the increased electron-withdrawing strength of the dimethylquinolinium group compared to the dimethylpyridinium group. researchgate.net This makes materials incorporating the 1,2-dimethylquinolinium scaffold highly promising for the development of advanced optical materials. uantwerpen.beresearchgate.net Furthermore, early chemical literature notes that α-γ-Dimethylquinolinium salts can be used in the synthesis of dicyanin, a type of blue dye, indicating a historical application in the field of optical materials. quora.com
Conclusion and Future Research Directions
Summary of Key Research Insights into 1,2-Dimethylquinolin-1-ium (B13906745) Perchlorate (B79767)
Research into 1,2-dimethylquinolin-1-ium perchlorate and its closely related analogues, particularly the iodide salt, has established it as a classic example of a quaternized quinoline (B57606). The 1,2-dimethylquinolin-1-ium cation is recognized as a valuable model for investigating the properties and reactivity of N-substituted quinolinium cations. Synthesis is typically straightforward, involving the N-alkylation of 2-methylquinoline (B7769805) (quinaldine) with a suitable methylating agent, a reaction known as the Menshutkin reaction. Methyl iodide and dimethyl sulfate (B86663) are commonly employed for this purpose.
The chemical behavior of the 1,2-dimethylquinolin-1-ium cation is characterized by a range of reactions. These include oxidation to other quinolinium salts, reduction back to the parent quinoline derivative, and various nucleophilic substitution reactions. The quinolinium core's reactivity allows for further functionalization through nucleophilic additions and cycloaddition reactions. researchgate.net For instance, N-alkylquinolinium salts can act as electrophiles in Morita-Baylis-Hillman reactions, leading to regioselective dearomatization at the C-2 position. researchgate.netchemrxiv.org Furthermore, these salts are utilized in the synthesis of complex annulated heterocyclic systems through reactions with alkenes, alkynes, and other suitable partners. researchgate.net
Identification of Unexplored Reactivity and Mechanistic Aspects
While the general reactivity of N-alkylquinolinium salts is well-documented, several aspects of the specific reactivity and mechanistic pathways for this compound remain unexplored. A significant gap exists in understanding the direct influence of the perchlorate anion on the reactivity of the quinolinium cation. The non-coordinating and weakly nucleophilic nature of the perchlorate ion, compared to more reactive anions like iodide, could lead to different outcomes in reactions where the counter-ion might play a role, either directly or by altering the salt's solubility and dissociation in various solvents.
Specific areas that warrant further investigation include:
Comparative Reactivity Studies: A systematic comparison of the reactivity of this compound with its halide (iodide, bromide) counterparts in various organic transformations. This would elucidate the specific role of the counter-ion in reaction rates, yields, and selectivity.
Mechanistic Studies of Dearomatization: While the dearomatization of N-alkylquinolinium salts has been reported, detailed mechanistic studies, particularly for the perchlorate salt, are lacking. researchgate.netacs.org Investigating the kinetics and intermediates in these reactions could provide deeper insights.
Ring-Cleavage Reactions: N-arylpyridinium salts are known to undergo ring cleavage upon reaction with nucleophiles. nih.gov The susceptibility of this compound to similar ring-opening reactions by various nucleophiles is an area that has not been thoroughly explored.
Photochemical Reactivity: The photophysical properties of related compounds suggest that the 1,2-dimethylquinolin-1-ium cation could be photoactive. acs.orgresearchgate.net A detailed investigation into its photochemical stability and potential for engaging in photochemical reactions is an open field of inquiry.
Emerging Applications and Prospects in Advanced Materials Science
The unique electronic and optical properties inherent to the quinolinium scaffold suggest potential applications for this compound in the field of advanced materials science. Although specific applications for this particular salt are not yet established, the broader class of quinoline-embedded compounds is recognized for its remarkable optical properties, making them candidates for use in organic and material sciences. researchgate.net
Future prospects in this area could focus on:
Nonlinear Optical (NLO) Materials: Cyanine (B1664457) dyes containing quinolinium moieties are known to possess favorable NLO properties. ucf.edu Investigating the third-order NLO properties of this compound could reveal its potential for applications in all-optical photonic devices.
Fluorescent Probes: Quinoline derivatives that exhibit strong intramolecular charge-transfer fluorescence are of interest for bioimaging. researchgate.net The photophysical properties of the 1,2-dimethylquinolin-1-ium cation could be tuned by modifying substituents on the quinoline ring, potentially leading to the development of novel fluorescent probes. The effect of the perchlorate anion on the luminescent properties in the solid state is also an area of interest, as studies on other quinolinium salts have shown that the emission spectra can be sensitive to the anion species and crystal packing. researchgate.net
Ionic Liquids: Room-temperature ionic liquids based on various organic cations are being extensively studied for applications such as electrolytes in batteries. researchgate.net The thermal and electrochemical stability of this compound could be investigated to assess its suitability as a component in novel ionic liquids.
Photosensitizers: Quinolizinium salts, which share structural similarities with quinolinium salts, have been studied as photosensitizers in biological systems. researchgate.net Exploring the ability of this compound to generate reactive oxygen species upon irradiation could open avenues for its use in photodynamic therapy or photocatalysis.
Opportunities for Methodological Advancements in Characterization and Computation
Further progress in understanding and utilizing this compound will benefit from advancements in both experimental characterization and computational modeling.
Methodological advancements in characterization could include:
Single-Crystal X-ray Diffraction: Obtaining the crystal structure of this compound is a critical step. This would provide definitive information on its solid-state packing, bond lengths, bond angles, and the nature of cation-anion interactions. Such data is invaluable for understanding its physical properties and for validating computational models. While the synthesis of other organic perchlorate salts has been reported, care must be taken due to the potentially explosive nature of perchlorate compounds. nih.gov
Advanced Spectroscopic Techniques: Time-resolved fluorescence spectroscopy could be employed to study the excited-state dynamics of the 1,2-dimethylquinolin-1-ium cation in detail, providing insights into its potential as a fluorescent probe or photosensitizer. acs.org
Electrochemical Analysis: Detailed electrochemical studies, such as cyclic voltammetry, would be essential to determine the electrochemical stability window of this compound, which is crucial for its potential application in electrochemical devices. researchgate.netmdpi.com
Opportunities in computational chemistry include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound. researchgate.net This can help in understanding its stability, reactivity, and the nature of the interaction between the cation and the perchlorate anion.
Mechanistic Simulations: Computational modeling can be a powerful tool to investigate the mechanisms of reactions involving the 1,2-dimethylquinolin-1-ium cation. nih.govnih.govchemrxiv.org This can help to rationalize experimental observations and to predict the outcomes of unexplored reactions.
Predictive Modeling for Materials Properties: Computational screening could be used to predict the potential of this compound and its derivatives for specific applications in materials science, such as in NLO materials or as components of ionic liquids. mdpi.com
By combining these advanced experimental and computational methods, a more comprehensive understanding of the fundamental properties and potential applications of this compound can be achieved, paving the way for future innovations.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying perchlorate in environmental or biological samples containing 1,2-dimethylquinolin-1-ium perchlorate?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic ratio confirmation. Monitor perchlorate at m/z 83 (after fragmentation) and validate selectivity using the natural isotopic ratio of chlorine (³⁵Cl:³⁷Cl ≈ 3.0655) to distinguish perchlorate from interferants like sulfate. Isotopically labeled perchlorate (¹⁸O LP) should be added as an internal standard for retention time alignment and calibration . For food matrices, ion chromatography with tandem mass spectrometry (IC-MS/MS) is effective, achieving detection limits <0.1 ppb in seasoning samples .
- Data : Practical quantitation limits (PQLs) vary by matrix: 0.5 ppb (aqueous), 2 ppb (soil), and 5 ppb (biota) using EPA-compliant protocols .
Q. How should environmental monitoring programs design sampling protocols to assess perchlorate contamination from compounds like this compound?
- Methodology : Prioritize groundwater monitoring near industrial or defense sites, with quarterly sampling over ≥2 years to confirm cleanup efficacy (e.g., cis-/trans-1,2-DCE and perchlorate removal from groundwater at Pit 6 Landfill) . Use isotopic fingerprinting (m/z differences between natural and synthetic perchlorate) to distinguish contamination sources .
- Considerations : Include biota (e.g., lettuce, fish) in sampling due to perchlorate bioaccumulation (5x–40x concentration in irrigated crops) .
Q. What endpoints are critical for assessing perchlorate toxicity in developmental studies?
- Methodology : Focus on thyroid histomorphology (follicle hyperplasia, colloid depletion) and iodine uptake inhibition in model organisms (e.g., stickleback fish). Measure sex ratio skewing (male bias) and gonadal abnormalities after exposure during metamorphosis (≤21 days post-fertilization) .
- Data : Chronic exposure to 30 mg/L sodium perchlorate caused significant thyroid hypertrophy and colloid depletion .
Advanced Research Questions
Q. How can researchers address selectivity challenges in perchlorate detection when analyzing complex matrices (e.g., soil, biota)?
- Methodology : Combine mass spectrometry with isotopic ratio validation (³⁵Cl:³⁷Cl) and internal standardization (¹⁸O LP). For soil, perform sequential extraction to isolate perchlorate from co-contaminants like sulfate . In food, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation to reduce matrix effects .
- Case Study : In lettuce, IC-MS/MS achieved 97% recovery with a 0.02 μg/kg limit of detection (LOD) after optimizing mobile phase composition .
Q. How to reconcile contradictions in perchlorate risk assessment, such as differing reference doses (RfDs) from the NAS and EPA?
- Analysis : The NAS RfD (24.5 ppb) is 20x less stringent than EPA’s 2002 RfD (1 ppb) due to disputes over iodine uptake inhibition being classified as “non-adverse.” Critically evaluate new data (e.g., perchlorate in breast milk at 10–100 ppb) and use probabilistic exposure models to account for vulnerable populations (e.g., infants consuming contaminated formula) .
- Recommendation : Apply the Massachusetts DEP protocol for deriving lower exposure limits (2 ppb) by integrating postnatal neurodevelopmental risks .
Q. What synthetic advantages does this compound offer in organic chemistry applications?
- Methodology : Use silver(I) perchlorate as a promoter for 1,2-cis glycosylation via thioglycoside activation. Compare selectivity against triflate salts, achieving >90% 1,2-cis product in model reactions (e.g., glucose thioimidate activation) .
- Optimization : Pair with methyl sulfenyl bromide for sequential one-pot glycosylations, enabling access to complex oligosaccharides without intermediate purification .
Key Considerations for Experimental Design
- Sensitivity : Optimize LC-MS/MS parameters (e.g., collision energy) to enhance m/z 83 signal-to-noise ratios .
- Confounding Factors : Control for dietary nitrate/thiocyanate in toxicity studies, as these anions synergistically inhibit iodine uptake .
- Ethical Compliance : Adhere to protocols for handling hazardous perchlorate salts (e.g., PPE, fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
